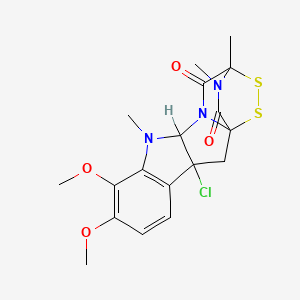

sporidesmin H

Description

Overview of Epipolythiodioxopiperazine (ETP) Natural Products

Epipolythiodioxopiperazines (ETPs) constitute a significant group of secondary metabolites exclusively produced by fungi nih.govcapes.gov.brmicrobiologyresearch.orgresearchgate.netmicrobiologyresearch.orgacs.orgnih.gov. These compounds are characterized by a core 2,5-diketopiperazine scaffold, which is derived from two amino acids, and critically feature a di- or polysulfide bridge linking different parts of the molecule researchgate.netmicrobiologyresearch.orgnih.govresearchgate.netresearchgate.net. This characteristic sulfide (B99878) moiety is recognized as the primary determinant of the diverse biological activities observed within this class, which include antitumor, antimicrobial, and immunosuppressive properties researchgate.netresearchgate.netrsc.org.

The toxicity associated with ETPs is largely attributed to their disulfide bridge. This structural element imparts chemical reactivity, enabling the inactivation of proteins through reactions with thiol groups, and also facilitates the generation of reactive oxygen species (ROS) via redox cycling capes.gov.brmicrobiologyresearch.orgresearchgate.netmicrobiologyresearch.orgacs.orgresearchgate.net. Well-known examples of ETPs include gliotoxin (B1671588), which is widely studied and serves as a prototype for the class, alongside verticillins, chaetocins, and sirodesmins capes.gov.brmicrobiologyresearch.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgmdpi.com. The biosynthesis of these complex molecules is typically managed by large enzymatic complexes, often involving non-ribosomal peptide synthetases (NRPS), and is frequently regulated by specific gene clusters within the fungal genome nih.govresearchgate.netmicrobiologyresearch.org.

Historical Context of Sporidesmin (B73718) Discovery and Characterization

The sporidesmin family of mycotoxins is historically associated with the disease known as facial eczema (pithomycotoxicosis) in ruminants, particularly in New Zealand, where it has been recognized for over a century tandfonline.comresearchgate.netcabidigitallibrary.orgmilksa.co.zadoi.org. The causative agent was identified as a toxin produced by the fungus Pithomyces chartarum (now classified as Pseudopithomyces chartarum), which thrives on pasture litter under warm, moist conditions tandfonline.comresearchgate.netcabidigitallibrary.orgmilksa.co.zadoi.orgebi.ac.uk. The discovery of the fungus as the source of the toxin occurred approximately 50 years after the disease was first described tandfonline.comresearchgate.netcabidigitallibrary.orgmilksa.co.za.

Early research efforts focused on isolating and chemically characterizing the toxin from fungal cultures and spores tandfonline.com. The identification of sporidesmin was a significant advancement, enabling detailed chemical characterization and subsequent animal dosing trials to elucidate its effects tandfonline.commilksa.co.zatandfonline.com. The disease's characteristic lag period between toxin ingestion and the onset of symptoms initially hindered the identification of its fungal origin, with early hypotheses suggesting abnormal ryegrass metabolites tandfonline.comresearchgate.netcabidigitallibrary.orgmilksa.co.za. The isolation of sporidesmin from P. chartarum cultures represented a crucial step in understanding and managing facial eczema tandfonline.commilksa.co.zatandfonline.com.

Structural Diversity within the Sporidesmin Family

The sporidesmin family exhibits considerable structural diversity, arising from modifications to the core 2,5-diketopiperazine scaffold and its constituent amino acid side chains nih.govresearchgate.netresearchgate.net. These modifications can include processes such as methylations, acetylations, hydroxylations, and halogenations, leading to a range of distinct analogues nih.govresearchgate.netresearchgate.net. The nature and position of the sulfide bridge also contribute to the classification of these compounds researchgate.net.

Primary Analogues (e.g., Sporidesmin A)

Sporidesmin A is recognized as one of the most extensively studied and prominent members of the sporidesmin class doi.orgebi.ac.ukmycocentral.euwikidata.orgnih.gov. Its chemical formula is C₁₈H₂₀ClN₃O₆S₂, with a molecular weight of approximately 474 g/mol ebi.ac.ukmycocentral.eunih.govt3db.cachemblink.com. Sporidesmin A possesses a complex heteropentacyclic structure that includes a chloroindole moiety, methoxy (B1213986) groups, methyl substituents, and the defining disulfide bridge doi.orgebi.ac.ukmycocentral.euwikidata.orgnih.govontosight.ai. The sporidesmin family includes other analogues, such as sporidesmins B, D, E, F, G, H, and J, each exhibiting subtle structural variations tandfonline.comstudiesinmycology.orgrsc.orgfuture4200.com. For example, sporidesmin D is a non-toxic thioether analogue, and sporidesmin E is characterized by a higher sulfur-to-chlorine ratio tandfonline.comrsc.orgdoi.org.

Unique Structural Features of Sporidesmin H

This compound is another member of this mycotoxin family, distinguished by its unique chemical profile. Its molecular formula is C₁₈H₂₀ClN₃O₄S₂, with a molecular weight of approximately 442 g/mol mycocentral.eunih.gov. Similar to other sporidesmins, it features a complex ring system that incorporates a pyrroloindole core and a pyrazino ring, further substituted with chlorine, methoxy, and methyl groups ontosight.ai.

The primary structural difference between this compound and its more widely studied analogue, Sporidesmin A, lies in their oxygenation patterns. Sporidesmin A has the chemical formula C₁₈H₂₀ClN₃O₆S₂ ebi.ac.ukmycocentral.eunih.gov, indicating the presence of six oxygen atoms, which are known to include two hydroxyl groups located at positions C10b and C11 mycocentral.euwikidata.orgnih.gov. In contrast, this compound, with the formula C₁₈H₂₀ClN₃O₄S₂ mycocentral.eunih.gov, possesses two fewer oxygen atoms. This suggests that this compound may represent a dehydroxylated or otherwise oxygen-reduced derivative of Sporidesmin A, a variation that could influence its physicochemical properties and biological interactions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65492-17-3 |

|---|---|

Molecular Formula |

C18H20ClN3O4S2 |

Molecular Weight |

442 g/mol |

IUPAC Name |

3-chloro-7,8-dimethoxy-10,14,18-trimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4(9),5,7-triene-13,17-dione |

InChI |

InChI=1S/C18H20ClN3O4S2/c1-16-14(23)22-13-17(19,8-18(22,28-27-16)15(24)21(16)3)9-6-7-10(25-4)12(26-5)11(9)20(13)2/h6-7,13H,8H2,1-5H3 |

InChI Key |

GKVSMNKLUNEMTM-UHFFFAOYSA-N |

SMILES |

CC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=C(N4C)C(=C(C=C5)OC)OC)Cl |

Canonical SMILES |

CC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=C(N4C)C(=C(C=C5)OC)OC)Cl |

Synonyms |

isosporidesmin B sporidesmin sporidesmin A sporidesmin B sporidesmin C sporidesmin D sporidesmin E sporidesmin F sporidesmin G sporidesmin H |

Origin of Product |

United States |

Mycological Production and Environmental Ecology of Sporidesmins

Identification and Characterization of Producer Organisms

The primary organism responsible for sporidesmin (B73718) production has undergone taxonomic revision.

The fungus historically known as Pithomyces chartarum was first described by Berkeley and Curtis in 1874 as Sporidesmium chartarum wikipedia.orggbif.orgdrfungus.org. Over time, it was classified under the genus Pithomyces wikipedia.orgdrfungus.org. However, molecular phylogenetic studies, analyzing DNA sequences from regions such as ITS, LSU, SSU, gapdh, tef1-α, and rpb2, revealed that the genus Pithomyces is polyphyletic studiesinmycology.orgfungalpedia.orgdothideomycetes.org. Consequently, a new genus, Pseudopithomyces, was established by Ariyawansa et al. in 2015, with Pseudopithomyces chartarum designated as the type species studiesinmycology.orgfungalpedia.orgnih.govadelaide.edu.au. This reclassification aimed to group species with distinct phylogenetic relationships, previously placed under Pithomyces fungalpedia.orgdothideomycetes.orgfungalgenera.org. Further research has identified additional sporidesmin-producing species within this genus, such as Pseudopithomyces toxicarius studiesinmycology.orgingentaconnect.com. The genus Pseudopithomyces is now recognized to contain multiple species, commonly isolated from diverse plant materials, soil, and air adelaide.edu.aufungalgenera.org.

Significant variability exists in the ability of Pseudopithomyces chartarum strains to produce sporidesmin studiesinmycology.orgingentaconnect.comcolab.wsmicrobiologyresearch.orgresearchgate.net. While some isolates can sporulate profusely, they may not produce detectable levels of sporidesmin colab.wsmicrobiologyresearch.orgresearchgate.net. Conversely, heavily sporulating cultures generally yield higher amounts of the toxin studiesinmycology.orgmicrobiologyresearch.org. This strain-dependent variation means that not all isolates collected from pastures are necessarily toxigenic studiesinmycology.orgcabidigitallibrary.org. Studies have also indicated geographical differences in the prevalence of toxigenic strains, with New Zealand and Australia reporting a higher proportion of sporidesmin-producing isolates compared to North and South America or parts of Africa studiesinmycology.orgcabidigitallibrary.org. The genetic basis for this variation is being investigated, with research identifying specific gene clusters involved in sporidesmin biosynthesis researchgate.netresearchgate.net.

Environmental and Culturing Factors Influencing Sporidesmin Biosynthesis and Accumulation

The biosynthesis and accumulation of sporidesmin are highly sensitive to environmental conditions, which dictate the fungus's growth, sporulation, and toxin production.

Optimal conditions for Pseudopithomyces chartarum sporulation and sporidesmin production typically involve warm temperatures and high humidity mdpi.comfvmatamata.co.nznzva.org.nzteara.govt.nzwikipedia.orgveterinaryworld.orgresearchgate.net. Sporulation is most active when grass minimum temperatures are above 12-14 °C mdpi.comourlandandwater.nz. In vitro studies suggest that while fungal growth can occur between 5-30 °C, the actual risk of sporidesmin accumulation is concentrated within a narrower temperature range of 20-25 °C researchgate.netourlandandwater.nz. High relative humidity, ideally at 100%, is also a critical factor for optimal sporidesmin production researchgate.net. Periods of warm, humid weather, often following a dry spell that leads to the accumulation of dead plant material, are particularly conducive to fungal proliferation and toxin synthesis fvmatamata.co.nzteara.govt.nzveterinaryworld.orgresearchgate.net.

Light, particularly ultraviolet (UV) radiation, has been shown to influence sporidesmin production studiesinmycology.orgmicrobiologyresearch.orgtandfonline.comtandfonline.com. Laboratory experiments have demonstrated that exposure to UV-A radiation can significantly increase sporulation and sporidesmin production in a majority of tested P. chartarum isolates studiesinmycology.orgmicrobiologyresearch.org. However, it is also noted that UV radiation can degrade sporidesmin in aqueous solutions leached from the fungus tandfonline.comtandfonline.com. This dual effect suggests a complex interaction where light may stimulate the fungus's metabolic activity leading to toxin production, but also contribute to the toxin's breakdown under certain conditions.

Pseudopithomyces chartarum primarily colonizes dead or senescent plant tissues, particularly leaf litter at the base of pastures teara.govt.nzwikipedia.orgveterinaryworld.orgresearchgate.netresearchgate.net. The availability of this dead organic matter, often found in swards of perennial ryegrass, provides the necessary substrate for fungal growth and sporulation fvmatamata.co.nzteara.govt.nzwikipedia.orgresearchgate.net. Pasture management practices that lead to an accumulation of dead plant material, such as heavy grazing or drought conditions followed by rain, can create a more favorable environment for the fungus fvmatamata.co.nzteara.govt.nzveterinaryworld.org. While specific nutrient utilization pathways are not detailed in the provided snippets, the fungus thrives on decaying organic matter, utilizing the nutrients released during decomposition to fuel its growth and secondary metabolite production, including sporidesmin.

Compound List:

Sporidesmin H

Sporidesmin

Sporidesmin A

Sporidesmolides

Phylloerythrin

Alternariol

Alternariol monomethyl ether

Altenuene

Altertoxin I

Altertoxin II

Penitrems

Janthitrems

Lolitrem

Aflatrem

Sterigmatocystin

Stachybotryotoxins

Phomopsins

Aspirochlorine

Sirodesmin PL

Pretrichodermamide A

Penigainamide

In Vitro Production Methodologies

The laboratory cultivation of sporidesmin-producing fungi, particularly Pithomyces chartarum, has been crucial for understanding toxin biosynthesis and for chemical characterization researchgate.nettandfonline.com. Various in vitro methods have been employed, revealing significant strain variability and sensitivity to environmental conditions.

Surface Culture Systems

Surface culture systems involve growing microorganisms on the surface of a solid or liquid medium. Pithomyces chartarum has been successfully cultured using these methods, yielding sporidesmin psu.edursc.orgcolab.ws. In these systems, the fungus grows as a film or mat on the surface of the growth medium. Research comparing surface and submerged cultures has indicated that sporidesmin can be produced in both, with production levels varying significantly among different isolates psu.educolab.ws. For instance, Penicillium terlikowskii, a fungus that produces related compounds, has been cultured in surface media to yield dehydrogliotoxin (B161235) rsc.org. Studies by Di Menna et al. (1970) reported achieving maximal sporidesmin yields by culturing P. chartarum in thin layers of semi-synthetic broth in petri dishes up.ac.za.

Submerged Fermentation Techniques

Submerged fermentation involves the cultivation of microorganisms in a liquid broth medium within a closed reactor, often with controlled aeration and agitation mdpi.com. Pithomyces chartarum has been shown to produce sporidesmin in submerged culture psu.educolab.ws. However, it has been observed that growth in liquid media can suppress spore formation in many isolates, which in turn can reduce sporidesmin production researchgate.netcolab.wsstudiesinmycology.org. Shaken cultures, which promote growth but inhibit sporulation, were found to yield no sporidesmin researchgate.netcolab.ws. The aim of industrial-scale submerged fermentation is to achieve high concentrations of pure products by optimizing parameters such as oxygen availability, pH, and temperature mdpi.com.

Optimization of Yield in Laboratory Settings

Optimizing the yield of sporidesmin in laboratory settings involves manipulating various environmental and cultural parameters.

Temperature: Temperature plays a critical role in sporidesmin production. Lower temperatures generally lead to higher sporidesmin content in conidia wikipedia.org. Optimal production is typically observed within a range of 20-25°C researchgate.nettandfonline.com. Studies have shown that yields are higher at 20°C compared to 24°C or 28°C tandfonline.com.

Light: Exposure to light, particularly ultraviolet (UV) radiation, can significantly enhance sporidesmin production. Ultraviolet A (UVA) light exposure for 10 hours daily has been reported to increase sporidesmin production in a majority of tested isolates studiesinmycology.org. Near UV-light has also been shown to stimulate conidia production wikipedia.org.

Culture Medium and Conditions: The choice of culture medium and specific conditions impacts sporidesmin yield. Potato carrot medium and semi-synthetic broths are commonly used psu.eduup.ac.za. Practical substrates for bulk sporidesmin production include ryecorn, barley, and wheat tandfonline.com. High humidity and warm temperatures promote rapid fungal growth, but lower temperatures are associated with higher sporidesmin content wikipedia.org.

Sporulation: A strong correlation exists between sporidesmin production and the sporulation of P. chartarum researchgate.netcolab.ws. Cultures exhibiting heavy sporulation generally produce the highest amounts of sporidesmin researchgate.netcolab.wsstudiesinmycology.org. Consequently, conditions that stimulate sporulation are also likely to enhance sporidesmin synthesis researchgate.netcolab.ws.

Strain Variability: A significant factor influencing yield is the inherent variability among different fungal isolates. Strains of P. chartarum can differ by up to 100-fold in their ability to produce sporidesmin and spores under standard cultural conditions psu.educolab.ws.

Table 1: Factors Influencing Sporidesmin Production in Pithomyces chartarum

| Factor | Optimal Condition / Effect | Reference(s) |

| Temperature | 20-25°C (optimal); lower temperatures yield higher content | wikipedia.orgresearchgate.nettandfonline.com |

| Light | Exposure to UV or UVA light stimulates production | up.ac.zastudiesinmycology.orgwikipedia.org |

| Sporulation | Heavily sporing cultures produce more sporidesmin | researchgate.netcolab.wsstudiesinmycology.org |

| Medium | Semi-synthetic broth, potato carrot medium, ryecorn, barley, wheat | psu.eduup.ac.zatandfonline.com |

| Humidity | High humidity (100%) is optimal for sporulation | researchgate.net |

| Strain | Significant variation in production ability among isolates | psu.educolab.ws |

Ecological Role and Distribution of Sporidesmin-Producing Fungi

Pithomyces chartarum is a ubiquitous saprophytic fungus found globally, with a particular prevalence in subtropical and warmer climates biologists.comwikipedia.org. Its ecological role is primarily defined by its ability to produce the mycotoxin sporidesmin, which has significant implications for livestock health.

Habitat and Distribution: P. chartarum is commonly found in pastures, growing on dead plant material, debris, and damaged leaves wikipedia.org. It is particularly abundant in regions with extensive pasture-based agriculture, such as New Zealand, where it is a major cause of facial eczema in sheep and cattle nih.govresearchgate.netbiologists.com. The fungus has a cosmopolitan distribution, occurring worldwide, including in Europe and the Americas studiesinmycology.orgwikipedia.org. Studies have documented significant variations in the prevalence of sporidesmin-producing isolates across different geographical locations, including Australia, Brazil, New Zealand, and Uruguay cambridge.org.

Ecological Role: As a saprophyte, P. chartarum plays a role in the decomposition of plant matter. However, its most recognized ecological impact stems from the production of sporidesmin within its spores researchgate.netresearchgate.net. When livestock ingest pasture contaminated with these spores, the toxin can lead to severe liver damage and photosensitization, a condition known as facial eczema nih.govresearchgate.netbiologists.comresearchgate.netmdpi.comiarc.fr. The severity of intoxication is often proportional to the number of spores ingested mdpi.com. Optimal conditions for fungal sporulation and sporidesmin production typically occur during periods of high humidity and moderate temperatures, often following rainfall and preceding dry, warm spells, which are conducive to pasture growth researchgate.net.

Table 2: Geographic Distribution of Sporidesmin-Producing Isolates of Pithomyces chartarum

| Country | Percentage of Sporidesmin-Producing Isolates | Reference(s) |

| Australia | 67% (of 207 isolates) | cambridge.org |

| Brazil | 2% (of 51 isolates) | cambridge.org |

| New Zealand | 86% (of 391 isolates) | cambridge.org |

| Uruguay | 28% (of 182 isolates) | cambridge.org |

Compound Names:

this compound

Sporidesmin A

Sporidesmin B

Sporidesmin C

Sporidesmin D

Sporidesmin E

Sporidesmin F

Sporidesmin G

Sporidesmin J

Gliotoxin

Dehydrogliotoxin

Sporidesmolides

Biosynthetic Pathways and Genetic Determinants of Sporidesmin H

Elucidation of the Sporidesmin (B73718) Biosynthetic Gene Cluster (spd cluster)

The identification and understanding of the spd gene cluster have been pivotal in deciphering the biosynthetic machinery for sporidesmins. This cluster comprises numerous genes that collectively encode the enzymes required for the formation of the sporidesmin core structure and subsequent modifications.

Genomic Sequencing and Annotation

The genome of Pseudopithomyces chartarum has been sequenced and assembled, revealing a dedicated gene cluster responsible for sporidesmin biosynthesis biorxiv.orgbiorxiv.orgauckland.ac.nz. This cluster was identified by searching for genes homologous to those found in the well-characterized biosynthetic clusters of related ETPs, such as gliotoxin (B1671588), sirodesmin, and aspirochlorine biorxiv.orgbiorxiv.orgresearchgate.net. Bioinformatic analyses, including tBLASTn searches and annotation of open reading frames (ORFs), have mapped out the structure of the spd cluster and predicted the functions of its constituent genes biorxiv.orgbiorxiv.orgauckland.ac.nzresearchgate.net. This genomic information provides a blueprint for understanding the enzymatic machinery involved in sporidesmin production.

Identification of Key Biosynthetic Enzymes

The spd cluster encodes a variety of enzymes crucial for constructing the sporidesmin molecule, including non-ribosomal peptide synthetases (NRPS), cytochrome P450 monooxygenases, glutathione-S-transferases (GSTs), and gamma-glutamyl cyclotransferases (GGTs).

Non-ribosomal peptide synthetases (NRPS) are large, modular enzymes that assemble peptide backbones independently of ribosomes wikipedia.org. The spd cluster contains genes encoding NRPS enzymes that are essential for the initial condensation of amino acid precursors to form the diketopiperazine (DKP) core of sporidesmin H researchgate.netresearchgate.net. These NRPS enzymes possess distinct modules, each typically containing domains responsible for amino acid activation (adenylation), thiolation (or peptidyl carrier protein), and peptide bond formation (condensation) wikipedia.orgfrontiersin.org. Research suggests that a specific NRPS, potentially homologous to AclP, SirP, or GliP, plays a central role in catalyzing the formation of the sporidesmin core structure from amino acid building blocks researchgate.net.

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases involved in a wide array of oxidative modifications, including hydroxylation, epoxidation, and the formation of disulfide bridges wcrj.netbiorxiv.org. Within the spd cluster, several genes encoding putative cytochrome P450 enzymes have been identified biorxiv.orgresearchgate.net. These enzymes are hypothesized to catalyze critical post-translational modifications of the sporidesmin precursor, such as the epoxidation of aromatic rings or the formation of the characteristic transannular disulfide bridge that defines the ETP structure researchgate.netresearchgate.netresearchgate.net. For instance, Spd3 is predicted to be a P450 enzyme analogous to GliC, potentially involved in these oxidative steps researchgate.net.

Glutathione (B108866) S-transferases (GSTs) are enzymes involved in detoxification pathways, catalyzing the conjugation of glutathione (GSH) to electrophilic substrates ebi.ac.uknih.gov. In the biosynthesis of ETPs like gliotoxin, a GST mediates the conjugation of GSH to a reactive intermediate, leading to a bis-glutathionylated product frontiersin.orgfrontiersin.org. It is hypothesized that a similar GST encoded within the spd cluster, such as Spd5 (putatively homologous to AclG, SirG, and GliG), plays a role in sulfur metabolism or specific conjugation steps, potentially facilitating the incorporation of sulfur atoms into the sporidesmin molecule researchgate.net.

Gamma-glutamyl cyclotransferases (GGTs) are enzymes involved in the metabolism of glutathione and related peptides, catalyzing the cyclization of gamma-glutamyl residues wikipedia.orgnih.gov. In the biosynthesis of gliotoxin, a GGT (GliK) processes a glutathionylated intermediate to yield the final product frontiersin.orgfrontiersin.org. Similarly, the spd cluster contains a gene encoding a putative gamma-glutamyl cyclotransferase, Spd9 (homologous to AclK and GliK), which is likely involved in processing peptide intermediates and contributing to the final cyclization or modification steps in this compound biosynthesis researchgate.net.

Mechanistic Steps in Sporidesmin Biosynthesis

Putative Pathway for this compound Generation

The biosynthesis of this compound, like other ETPs, is orchestrated by a dedicated gene cluster within the fungal genome biorxiv.orgnih.gov. While the precise step-by-step enzymatic reactions leading specifically to this compound are still under detailed investigation, the general pathway for ETPs involves the condensation of amino acids, followed by a series of modifications including sulfurization, methylation, and halogenation biorxiv.orgnih.govoup.com.

The proposed sporidesmin biosynthesis gene cluster (spd) in P. chartarum contains approximately 21 genes biorxiv.orgstudiesinmycology.org. These genes encode a range of enzymes essential for ETP production, including non-ribosomal peptide synthetases (NRPSs) responsible for forming the diketopiperazine core, cytochrome P450 monooxygenases, methyltransferases, glutathione S-transferases, and flavin-dependent halogenases biorxiv.orgnih.govoup.com. Specifically, a flavin-dependent halogenase (Spd4) is hypothesized to be involved in the chlorination step, a characteristic feature of sporidesmin biorxiv.org. Other enzymes likely contribute to sulfur bridge formation and further tailoring of the molecule biorxiv.orgoup.com.

The synthesis likely begins with the condensation of amino acids, such as tryptophan and alanine (B10760859), to form a cyclodipeptide precursor. This precursor then undergoes cyclization, oxidation, and the crucial addition of a disulfide bridge, characteristic of the ETP scaffold biorxiv.orgnih.govoup.com. Subsequent steps, including methylation and chlorination, lead to the formation of various sporidesmin congeners, including this compound biorxiv.org. The exact order and specific enzymes for each sporidesmin congener's unique modifications are subjects of ongoing research.

Regulatory Mechanisms Governing Sporidesmin Biosynthesis

The production of this compound is tightly regulated, influenced by both environmental cues and internal genetic controls, allowing the fungus to optimize toxin production under favorable conditions.

Environmental Signal Integration

Environmental factors play a significant role in modulating sporidesmin biosynthesis. P. chartarum thrives in warm and humid conditions, typically found in pasture litter during summer and autumn researchgate.net. Research indicates that specific environmental signals can directly influence sporidesmin production. For instance, growth in liquid media has been shown to suppress spore and sporidesmin production in some isolates, while exposure to ultraviolet A (UVA) light on solid media can significantly increase sporidesmin production in a majority of tested isolates studiesinmycology.org. These findings suggest that light availability and substrate type (solid vs. liquid) are critical environmental parameters that can be integrated by the fungus to regulate toxin synthesis, likely by affecting sporulation rates studiesinmycology.org. Nutrient availability and temperature also likely play roles, as is common for secondary metabolite production in fungi, although specific data for this compound regulation by these factors are less detailed in the provided literature.

Genetic Regulation and Expression Profiling

The sporidesmin biosynthesis gene cluster (spd) is believed to be regulated as a single transcriptional unit biorxiv.orgnih.gov. While specific transcription factors directly controlling the sporidesmin cluster in P. chartarum have not been extensively detailed in the provided snippets, analogous systems in other ETP-producing fungi, such as Aspergillus fumigatus (gliotoxin) and Leptosphaeria maculans (sirodesmin), involve zinc finger transcription factors that co-regulate the entire gene cluster nih.govoup.complos.org. It is plausible that a similar regulatory mechanism exists for sporidesmin biosynthesis, with a dedicated transcription factor binding to promoter regions of the spd genes to control their expression.

Expression profiling studies, though not detailed for this compound specifically in the provided snippets, are key to understanding how environmental signals translate into changes in gene expression. For example, studies on related ETP gene clusters have shown that expression levels can vary significantly depending on the growth phase and environmental conditions plos.org. Genes within the sporidesmin cluster encode not only the biosynthetic enzymes but also potential regulatory elements, such as a gene with a cysteine-rich DNA binding motif (Spd20), suggesting a potential role in modulating the expression of other genes within the cluster or the cluster itself biorxiv.org. Further research involving transcriptomic analysis under various conditions would be essential to fully elucidate the genetic regulatory network governing this compound production.

Molecular and Cellular Mechanisms of Sporidesmin H Activity

Interaction with Cellular Thiols and Proteins

Selective Inactivation of GlutaredoxinA significant molecular mechanism by which sporidesmin (B73718) H operates is the selective inactivation of glutaredoxin (GRx1)ebi.ac.ukacs.orgnih.govnih.gov. Glutaredoxin is an essential thiol-disulfide oxidoreductase that plays a critical role in regulating the cellular thiol-disulfide balance through the process of deglutathionylationacs.orgnih.govnih.gov. Studies have shown that sporidesmin effectively inactivates human glutaredoxin in a manner that is dependent on both time and concentrationacs.orgnih.govnih.gov. Importantly, under identical experimental conditions, other thiol-disulfide oxidoreductase enzymes, including glutathione (B108866) reductase, thioredoxin, and thioredoxin reductase, remain unaffected by sporidesminebi.ac.ukacs.orgnih.govnih.gov. This specific inactivation process requires the presence of the reduced (dithiol) form of glutaredoxin, the oxidized (intramolecular disulfide) form of sporidesmin, and molecular oxygenebi.ac.ukacs.orgnih.govnih.gov. Mass spectrometry analyses suggest that the inactivation involves the formation of intermolecular disulfides between sporidesmin and glutaredoxin, with a particular affinity for at least two cysteine residues, notably Cys-22, which serves as a primary site of adductionebi.ac.ukacs.orgnih.govnih.gov. The inactivated glutaredoxin can be restored to activity under specific conditions, indicating the formation of a disulfide bond that is conformationally inaccessiblenih.govnih.gov.

Data Table: Selective Inactivation of Oxidoreductases by Sporidesmin

The following table summarizes the differential effects of sporidesmin on various thiol-disulfide oxidoreductase enzymes when incubated under specific conditions (1 mM sporidesmin at 30°C for 20 minutes) nih.gov.

| Enzyme Tested | Effect of Sporidesmin (1 mM, 30°C, 20 min) |

| Human Glutaredoxin (GRx1) | Inactivated |

| Glutathione Reductase | Unaffected |

| Thioredoxin | Unaffected |

| Thioredoxin Reductase | Unaffected |

Mentioned Compounds

Sporidesmin

Sporidesmin H

Epidithiopiperazinediones (ETPs)

Glutaredoxin (GRx1)

Glutathione (GSH)

GSSG reductase

Thioredoxin

Thioredoxin reductase

Superoxide (B77818) radical

Hydrogen peroxide

Hydroxyl radical

Reactive Oxygen Species (ROS)

Dithiothreitol (DTT)

Zinc

Effects on Other Thiol-Disulfide Oxidoreductases

This compound exhibits a specific interaction with certain thiol-disulfide oxidoreductases, particularly glutaredoxin (GRx1). Studies have demonstrated that this compound can inactivate human glutaredoxin in a time- and concentration-dependent manner. This inactivation requires the reduced (dithiol) form of glutaredoxin, the oxidized (intramolecular disulfide) form of this compound, and molecular oxygen. The inactivation process appears to involve disulfide bond formation with specific cysteine residues on glutaredoxin, suggesting a covalent modification mechanism. In contrast, under comparable experimental conditions, other thiol-disulfide oxidoreductase enzymes, including glutathione reductase, thioredoxin, and thioredoxin reductase, remain unaffected by this compound ebi.ac.ukacs.orgnih.govplos.orgplos.org. This selective inactivation of glutaredoxin implicates its modification in some of the cytotoxic effects observed with epidithiopiperazine-2,5-dione (ETP) compounds like this compound nih.gov.

Table 1: Effects of this compound on Thiol-Disulfide Oxidoreductases

| Enzyme | Effect (Inactivated/Unaffected) | Primary Reference(s) |

| Glutaredoxin (GRx1) | Inactivated | ebi.ac.ukacs.orgnih.govplos.orgplos.org |

| Glutathione reductase (GR) | Unaffected | ebi.ac.ukacs.orgnih.gov |

| Thioredoxin (Trx) | Unaffected | ebi.ac.ukacs.orgnih.gov |

| Thioredoxin reductase (TrxR) | Unaffected | ebi.ac.ukacs.orgnih.gov |

Modulation of Cellular Structures and Functions

This compound significantly impacts cellular integrity and function through various mechanisms, leading to observable morphological and functional changes.

A prominent effect of this compound is the disruption of cell adhesion. When cultured cells are exposed to this compound, they exhibit a loss of attachment to the culture substrate. This detachment is often observed as cells becoming unanchored from the culture vessels while potentially remaining attached to the cell mass. This phenomenon suggests that this compound affects the cytoplasmic and cell surface protein networks responsible for maintaining cell-to-cell and cell-to-extracellular matrix connections, thereby compromising the integrity of the epithelial lining ebi.ac.ukresearchgate.netmassey.ac.nznih.govmdpi.com.

The disruption of cell adhesion by this compound is closely preceded by, and likely linked to, the perturbation of the microfilament (actin) cytoskeleton. Studies have shown that this compound causes a loss of actin cables within cells. This effect has been observed in cultured liver cells, where the toxins lead to the loss of actin cables before cell detachment occurs. Immunofluorescence staining revealed a decrease in actin microfilament staining in the liver of mice exposed to this compound, indicating a significant impact on the actin cytoskeleton's organization and integrity. These alterations in microfilament structure are considered one of the earliest cellular effects of these toxins ebi.ac.ukresearchgate.netmassey.ac.nznih.govmdpi.combiologists.comnih.govfrontiersin.orguvigo.esnih.gov.

Another observed cellular effect of this compound is the induction of cytoplasmic vacuolation. This morphological change, characterized by the formation of vacuoles within the cytoplasm, has been noted in cells exposed to the toxin. Similar vacuolation effects have also been reported for other related epidithiodioxopiperazines (ETPs), such as gliotoxin, suggesting a common mechanism of action among these compounds researchgate.netbiologists.comtandfonline.comnih.gov.

While direct and extensive studies specifically detailing this compound's influence on Wnt signaling pathways are less prevalent in the immediate search results, some evidence suggests a potential interaction. Sporidesmin A has been implicated in triggering both canonical and noncanonical Wnt signaling pathways, potentially mediated through microRNA regulation. This suggests that cellular adaptation to ETP mycotoxin exposure might involve coordinated Wnt pathway activation to drive detoxification mechanisms ebi.ac.ukmassey.ac.nz. Further research is needed to fully elucidate the specific roles and mechanisms of this compound in modulating Wnt signaling.

Comparative Analysis of this compound Mechanism with other ETPs (e.g., Gliotoxin)

This compound shares several mechanistic similarities with other epidithiodioxopiperazine (ETP) toxins, most notably gliotoxin. Both compounds are known to induce cell detachment and disrupt the actin cytoskeleton in cultured cells, with microfilament disruption often preceding cell loss researchgate.netnih.govbiologists.com. This shared effect on the actin-based cellular structure underscores a common mode of action.

Furthermore, both this compound and gliotoxin have been identified as inactivators of glutaredoxin (GRx1). This inactivation is dependent on the presence of oxygen and involves disulfide exchange reactions, highlighting a shared molecular target. However, while both compounds target GRx1, their effects on other thiol-disulfide oxidoreductases differ, with this compound specifically inactivating GRx1 without affecting glutathione reductase, thioredoxin, or thioredoxin reductase ebi.ac.ukacs.orgnih.govplos.orgplos.org.

Both toxins also induce cytoplasmic vacuolation in affected cells researchgate.netbiologists.com. The general reactivity of the sulfur-bridged dioxopiperazine ring is considered the toxic moiety for both this compound and gliotoxin, leading to potential interactions with cellular thiols and the generation of reactive oxygen species (ROS) researchgate.netbiorxiv.orgtandfonline.com. While ROS generation is a proposed mechanism for gliotoxin's toxicity, direct detection of oxidative stress in HepG2 cells treated with this compound has not always been conclusive, suggesting that direct thiol modification might be a more dominant or equally important mechanism for this compound ebi.ac.ukresearchgate.netresearchgate.net.

Table 2: Comparative Cellular Effects of this compound and Gliotoxin

| Cellular Effect | This compound | Gliotoxin | Primary Reference(s) |

| Cell Adhesion | Disruption/Loss | Disruption/Loss | researchgate.netnih.govbiologists.com |

| Microfilament (Actin) Structure | Disruption of actin cables/microfilaments | Disruption of actin cables/microfilaments | researchgate.netnih.govbiologists.comnih.govfrontiersin.org |

| Cytoplasmic Vacuolation | Induced | Induced | researchgate.netbiologists.com |

| Glutaredoxin (GRx1) Inactivation | Yes (requires reduced GRx1, O2, oxidized ETP) | Yes (requires reduced GRx1, O2, oxidized ETP) | nih.govplos.orgplos.org |

| Effect on Glutathione Reductase | Unaffected | Not explicitly detailed in this context | ebi.ac.ukacs.orgnih.gov |

| ROS Generation Hypothesis | Supported (though direct evidence varies) | Strongly supported | researchgate.netbiorxiv.orgtandfonline.com |

Compound Name Table:

this compound

Gliotoxin

Glutaredoxin (GRx1)

Glutathione reductase (GR)

Thioredoxin (Trx)

Thioredoxin reductase (TrxR)

Chemical Synthesis, Structural Modifications, and Analog Development of Sporidesmin H

Total Synthesis Approaches to the Sporidesmin (B73718) Core Structure

The total synthesis of sporidesmin A, a prominent member of this class, was first achieved by Kishi and coworkers in 1973 nih.govacs.org. This seminal work introduced a novel synthetic strategy that utilized a dithioacetal moiety as a protecting group for the disulfide bridge. This approach allowed for the stable introduction of thiol groups early in the synthetic sequence, which could then be manipulated under various reaction conditions nih.gov. Subsequent research has also reported formal stereospecific total syntheses of sporidesmin A jst.go.jp. The fundamental sporidesmin core structure is understood to be derived from the amino acids tryptophan and alanine (B10760859), which undergo condensation and ring closure tandfonline.comnzsap.organnualreviews.org.

Synthetic Routes to Sporidesmin H and Related Analogues

While direct synthetic pathways for this compound are not explicitly detailed, the methodologies developed for the synthesis of sporidesmin A and other sporidesmin analogues provide a framework for its potential synthesis nih.govacs.orgjst.go.jp. The formation of the characteristic epidithiodioxopiperazine ring system, including the crucial disulfide bridge, is a central challenge in these syntheses nih.govjst.go.jptandfonline.comucl.ac.ukresearchgate.netresearchgate.net. Research has documented the characterization of multiple sporidesmin derivatives, such as sporidesmins C, E, and G, indicating the existence of related analogues and potential targets for synthetic chemists nih.gov. Biosynthetic studies also offer insights into the assembly of the sporidesmin skeleton, involving the condensation of tryptophan with alanine tandfonline.comnzsap.org.

Incorporation of Specific Indole (B1671886) Moieties

The structure of sporidesmins features a core derived from tryptophan, an indole alkaloid nih.gov. Synthetic strategies often involve the preparation and incorporation of specific indole-containing fragments. For instance, in the context of developing haptens for immunological studies, compounds such as 5-chloro-6,7-dimethoxy-1H-indole and its 3-oxoacetic acid derivative have been synthesized wgtn.ac.nz. Furthermore, a synthetic analogue, 2-amino-5-chloro-3,4-dimethoxy benzyl (B1604629) alcohol (ACDMBA), which mimics a portion of the substituted tryptophan moiety in sporidesmin, has been synthesized and utilized in immunological research tandfonline.comtandfonline.com. These approaches highlight methods for constructing or incorporating the complex indole-based portions of the sporidesmin structure.

N-Methylation and Demethylation Strategies

Biosynthetic investigations suggest that the N-methyl and methoxyl groups present in sporidesmin are derived from methionine tandfonline.comnzsap.organnualreviews.org. This indicates that N-methylation is an integral step in the natural formation of the sporidesmin molecule. The presence of "N-methyl derivatives" of sporidesmin precursors has also been noted in chemical studies, underscoring the relevance of N-methylation as a modification strategy rsc.org.

Design and Synthesis of Sporidesmin Derivatives for Research Applications

Sporidesmin derivatives are synthesized to serve as valuable tools in various research applications, particularly in the development of sensitive detection methods and for tracking metabolic pathways.

Hapten Synthesis for Immunological Studies

To facilitate the development of immunoassays for sporidesmin detection, various derivatives have been synthesized and conjugated to carrier proteins. These conjugates act as antigens to elicit antibody production wgtn.ac.nztandfonline.comcore.ac.uktandfonline.comsciquest.org.nzacs.org. Common strategies involve the preparation of hemisuccinate derivatives of sporidesmin A, such as the 10b- and 11-hemisuccinate isomers, which are then coupled to proteins like bovine serum albumin (BSA) or horseradish peroxidase (HRP) tandfonline.comacs.org. Another approach involves the synthesis of compounds structurally related to sporidesmin, such as 2-amino-5-chloro-3,4-dimethoxy benzyl alcohol (ACDMBA), which is then conjugated to proteins like bovine gamma-globulin or bacteria to generate antibodies that exhibit cross-reactivity with sporidesmin tandfonline.comtandfonline.comsciquest.org.nz. Sporidesmin itself, when coupled to poly-L-lysine, has also been used as an immunizing antigen tandfonline.com.

Radiolabeling Techniques (e.g., 3H, 14C, 35S) for Metabolic Tracking

Radiolabeled sporidesmin is indispensable for investigating its absorption, distribution, metabolism, and excretion (ADME) in biological systems tandfonline.comnzsap.organnualreviews.orgnzsap.org. Sporidesmin can be synthesized using precursors labeled with various isotopes:

Carbon-14 (¹⁴C): Incorporated from amino acids such as L-tryptophan, L-alanine, L-serine, glycine, and L-methionine, serving as precursors for the sporidesmin skeleton and its methyl/methoxyl groups tandfonline.comnzsap.organnualreviews.org.

Sulfur-35 (³⁵S): Introduced using labeled sodium sulfate, L-methionine, or L-cysteine, contributing to the sulfur atoms within the sporidesmin molecule tandfonline.comnzsap.organnualreviews.org.

Tritium (³H): Also employed in studies tracking sporidesmin metabolism nzsap.org.

Chlorine-36 (³⁶Cl): Used from NaCl, it is readily incorporated into the sporidesmin structure nzsap.organnualreviews.org.

These radiolabeled compounds are critical for detailed metabolic tracking, enabling researchers to understand the fate of sporidesmin within biological organisms tandfonline.comnzsap.orgnzsap.org.

Compound List

this compound

Sporidesmin A

Sporidesmin B

Sporidesmin C

Sporidesmin D

Sporidesmin E

Sporidesmin G

Aranotin

Acetylaranotin

Chetomin

5-chloro-6,7-dimethoxy-1H-indole

2-amino-5-chloro-3,4-dimethoxy benzyl alcohol (ACDMBA)

Tryptophan

Alanine

Serine

Glycine

Methionine

Cysteine

Sodium Sulfate

Poly-L-lysine

Bovine Serum Albumin (BSA)

Horseradish Peroxidase (HRP)

Bovine gamma-globulin

Based on the provided search results, there is no specific information available regarding Structure-Activity Relationship (SAR) studies at the molecular level for this compound.

The scientific literature extensively details the molecular mechanisms of toxicity for sporidesmin A , which is the primary toxic compound produced by the fungus Pithomyces chartarum and is responsible for facial eczema in livestock. These studies indicate that sporidesmin A's toxicity is largely attributed to its epidithiodioxopiperazine (ETP) core, particularly the sulfur-bridged ring system. Hypothesized mechanisms include:

Interaction with Cellular Thiols: Sporidesmin A can covalently modify protein cysteine residues, forming mixed disulfides researchgate.netsciquest.org.nzacs.org.

Generation of Reactive Oxygen Species (ROS): The toxin can undergo redox cycling, leading to the production of superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, causing oxidative stress and cellular damage researchgate.netsciquest.org.nzresearchgate.net.

Enzyme Inactivation: Sporidesmin A has been shown to selectively inactivate human glutaredoxin by forming disulfide bonds with its cysteine residues acs.org.

Disruption of Cytoskeletal Structure: Studies suggest that sporidesmin can disrupt microfilaments, leading to cell detachment and altered cell adhesion biologists.com.

Interaction with Cellular Proteins: The ETP core is implicated in blocking interactions with proteins like HIF-1α and p300, potentially causing zinc ion ejection researchgate.netdoi.org.

While this compound is recognized as one of the identified sporidesmin derivatives isolated from Pithomyces chartarum researchgate.net, the available research indicates that sporidesmin A is the most toxic, and other derivatives like sporidesmin B and E are also known to possess toxicity researchgate.net. Crucially, the literature does not report any specific biological activity, toxicity, or molecular interactions for this compound that would be the subject of structure-activity relationship studies at the molecular level. Consequently, no data tables or detailed research findings on the SAR of this compound can be presented.

Compound Names Mentioned:

this compound

Sporidesmin A

Sporidesmin B

Sporidesmin C

Sporidesmin D

Sporidesmin E

Sporidesmin F

Sporidesmin G

Sporidesmin J

Gliotoxin

Advanced Analytical Methodologies for Sporidesmin H Research

Chromatographic Techniques for Isolation and Purification

Chromatography is fundamental to the purification of sporidesmin (B73718) H from crude fungal extracts. The process typically involves a multi-step approach, beginning with bulk separation and progressing to high-resolution techniques to achieve the necessary purity for spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and quantification of sporidesmins. nih.govnih.govresearchgate.net This technique offers high resolution, allowing for the separation of structurally similar analogues that may be present in the fungal extract. Research on related mycotoxins often employs reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. nih.gov For sporidesmins, this typically involves a C18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. This method is crucial for isolating pure sporidesmin H from other co-eluting congeners such as sporidesmin A and J. tandfonline.comcore.ac.uk The high sensitivity and reproducibility of HPLC also make it the reference method for the quantitative analysis of these toxins in various samples. core.ac.uk

Column chromatography serves as a primary and essential step for the initial cleanup and fractionation of the crude extracts obtained from Pithomyces chartarum cultures. tandfonline.com Silica (B1680970) gel (or silicic acid) is a commonly used stationary phase for the separation of sporidesmin analogues. rsc.org The process involves applying the concentrated crude extract to the top of a column packed with silica gel and eluting with a series of solvents of increasing polarity.

This gradient elution strategy effectively separates the complex mixture into different fractions based on the affinity of the compounds for the stationary phase. For instance, a typical solvent system might begin with a non-polar solvent like benzene (B151609) or hexane (B92381) and gradually introduce a more polar solvent such as ethyl acetate. rsc.org Fractions are collected sequentially and monitored, often by Thin Layer Chromatography, to identify those containing the desired sporidesmin compounds for further purification.

Thin Layer Chromatography (TLC) is a rapid, versatile, and cost-effective method used for the qualitative analysis of sporidesmins. nih.govnih.gov It is primarily employed to monitor the progress of column chromatography separations, allowing researchers to identify and pool fractions containing the target compound. sciencepublishinggroup.com TLC is also used for the initial screening of fungal extracts to confirm the presence of sporidesmins before undertaking more complex purification procedures. nih.gov The separation is performed on a plate coated with a thin layer of an adsorbent, such as silica gel. After spotting the sample and developing the plate with a suitable solvent system, the separated compounds are visualized, often under UV light. sciencepublishinggroup.com For sulfur-containing compounds like sporidesmins, specific staining reagents can also be used for detection. tandfonline.com

Spectroscopic Characterization Methods

Once this compound is isolated in a pure form, its chemical structure is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. A suite of NMR experiments is typically required.

¹H NMR: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The chemical shift of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: Carbon-13 NMR is used to determine the number of unique carbon atoms and their respective chemical environments (e.g., C=O, C-O, aromatic C, aliphatic C).

Analysis of the NMR spectra of related compounds, such as sporidesmin E, has shown that while the spectra can be complex, they provide definitive structural information. rsc.org

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key COSY Correlations |

|---|---|---|---|

| Aromatic CH | ~6.5-7.0 (s) | ~100-120 | - |

| CH-OH | ~4.5-5.0 (d) | ~70-80 | Correlates with adjacent CH |

| Bridgehead CH | ~4.8-5.2 (s) | ~75-85 | - |

| OCH₃ | ~3.8-4.0 (s) | ~55-65 | - |

| N-CH₃ | ~3.0-3.2 (s) | ~30-35 | - |

| C-CH₃ | ~1.8-2.0 (s) | ~20-25 | - |

| C=O | - | ~165-175 | - |

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and elemental formula of a compound, and for obtaining information about its structure through fragmentation analysis. nih.gov Modern research heavily utilizes MS coupled with liquid chromatography, such as Ultra-Performance Liquid Chromatography (UPLC), for enhanced sensitivity and resolution. nih.govmassey.ac.nz

UPLC/ESI-MS: This hyphenated technique combines the powerful separation capabilities of UPLC with mass spectrometry. massey.ac.nz Electrospray Ionization (ESI) is a soft ionization method that typically generates a protonated molecular ion ([M+H]⁺) or other adducts with minimal fragmentation. This allows for the precise determination of the molecular weight of this compound. nih.gov

MS/MS (Tandem Mass Spectrometry): In MS/MS analysis, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragments. Analyzing the fragmentation pattern provides valuable clues about the molecule's substructures and the connectivity of its atoms, helping to confirm the structure elucidated by NMR. massey.ac.nz

| Analysis Type | Ion Type | Observed m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|---|---|

| Full Scan ESI-MS | [M+H]⁺ | e.g., 474.05 | Protonated molecular ion of Sporidesmin A (C₁₈H₂₀ClN₃O₆S₂) |

| MS/MS | Fragment Ion 1 | Variable | Loss of small neutral molecules (e.g., H₂O, CO) |

| MS/MS | Fragment Ion 2 | Variable | Cleavage of the disulfide or trisulfide bridge |

| MS/MS | Fragment Ion 3 | Variable | Fragmentation of the dioxopiperazine ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption is dependent on the electronic structure of the compound, particularly the presence of chromophores. The sporidesmin family of toxins, including this compound, possesses a distinct chromophore associated with their complex heterocyclic structure, which allows for their detection and quantification using UV-Vis spectroscopy.

The UV-Vis absorption spectrum of sporidesmins is characterized by specific maxima (λmax) that are indicative of the ETP core structure. While specific spectral data for this compound is not extensively documented in publicly available literature, the analysis of related sporidesmin analogues provides valuable insight into its expected spectroscopic behavior. For instance, sporidesmin A exhibits characteristic absorption peaks that are utilized in its quantification. It is anticipated that this compound would display a similar UV-Vis profile due to the shared chromophoric system. Minor shifts in the absorption maxima may occur due to the structural differences between the analogues.

In research settings, UV-Vis spectroscopy is often coupled with high-performance liquid chromatography (HPLC) for the quantification of sporidesmins in extracts from fungal cultures. studiesinmycology.org The detector is set to a specific wavelength, typically one of the absorption maxima of the sporidesmin class, to monitor the effluent from the HPLC column. The concentration of the analyte is then determined by comparing its peak area to that of a known standard.

Table 1: Reported UV Absorption Maxima for Sporidesmin Analogues

| Sporidesmin Analogue | Wavelength (λmax) | Solvent |

|---|---|---|

| Sporidesmin A | 190 nm, 218 nm | Water-acetonitrile-methanol |

| Sporidesmin E | Not specified | Not specified |

| Sporidesmin B | Not specified | Not specified |

| Sporidesmin D | Not specified | Not specified |

This table is illustrative and based on data for related compounds due to the limited availability of specific data for this compound.

Immunoanalytical Approaches

Immunoanalytical methods leverage the high specificity of antigen-antibody interactions for the detection and quantification of target molecules. These techniques are particularly valuable for the analysis of mycotoxins in complex matrices due to their high sensitivity and selectivity. While the development of immunoassays has largely targeted sporidesmin A, the principles and methodologies are directly applicable to the development of specific assays for this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoanalytical technique. For small molecules like this compound, a competitive ELISA format is typically employed. In this setup, a known amount of a sporidesmin-protein conjugate is immobilized on a microtiter plate. The sample containing the free this compound is then incubated in the well along with a specific antibody. The free toxin in the sample competes with the immobilized toxin for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a measurable colorimetric signal. A higher concentration of this compound in the sample results in a weaker signal, allowing for its quantification.

The development and validation of an ELISA for this compound would involve several critical steps:

Hapten Synthesis: Covalent modification of this compound to introduce a functional group for conjugation to a carrier protein.

Immunogen and Coating Antigen Preparation: Conjugation of the hapten to a large carrier protein (e.g., bovine serum albumin, BSA) to produce an immunogen for antibody production, and to a different protein (e.g., ovalbumin, OVA) for the coating antigen.

Antibody Production and Purification: Generation of specific antibodies against the this compound hapten.

Assay Optimization: Determination of optimal concentrations of coating antigen, antibody, and enzyme conjugate, as well as incubation times and temperatures.

Validation: Assessment of the assay's performance characteristics, including sensitivity (limit of detection and quantification), specificity (cross-reactivity with other sporidesmins), accuracy, and precision.

Research on sporidesmin A has demonstrated the feasibility of developing sensitive ELISAs for this class of mycotoxins. core.ac.uk A key aspect of validation is the assessment of cross-reactivity with other sporidesmin analogues. An ELISA designed for this compound would need to be rigorously tested for its cross-reactivity with sporidesmin A, B, E, and other related compounds to ensure its specificity.

Table 2: Example of ELISA Parameters for a Sporidesmin A Assay

| Parameter | Description |

|---|---|

| Assay Format | Competitive ELISA |

| Coating Antigen | Sporidesmin A - protein conjugate |

| Antibody | Polyclonal or Monoclonal anti-sporidesmin A |

| Detection | Enzyme-conjugated secondary antibody |

| Substrate | Colorimetric substrate |

| Limit of Detection | Typically in the low ng/mL range |

This table illustrates typical parameters for a sporidesmin A ELISA, which would be analogous for a this compound-specific assay.

The generation of high-quality antibodies is paramount for the development of reliable immunoassays. Both monoclonal and polyclonal antibodies can be produced for the detection of this compound. core.ac.uk

Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the target antigen. They are produced by immunizing an animal with the this compound immunogen and subsequently collecting the antiserum. Polyclonal antibodies are generally less expensive and faster to produce than monoclonal antibodies. However, their batch-to-batch variability can be a concern for long-term assay consistency.

Monoclonal antibodies , in contrast, are a homogeneous population of antibodies that all recognize a single epitope. They are produced using hybridoma technology, which involves fusing antibody-producing B cells from an immunized animal with myeloma cells to create immortalized cell lines that continuously produce a specific antibody. Monoclonal antibodies offer high specificity and a continuous, well-defined supply, which is advantageous for the standardization of immunoassays.

The specificity of the antibodies is a critical factor, especially when analyzing samples that may contain multiple sporidesmin analogues. Studies on sporidesmin A have shown that it is possible to generate antibodies with varying degrees of cross-reactivity. core.ac.uk For the specific detection of this compound, it would be desirable to produce monoclonal antibodies that exhibit high affinity for this compound and minimal cross-reactivity with other sporidesmins. This can be achieved through careful design of the hapten and a rigorous screening process to select hybridoma clones that produce the most specific antibodies.

Immunoaffinity chromatography (IAC) is a powerful sample preparation technique that utilizes immobilized antibodies to selectively extract and concentrate a target analyte from a complex matrix. waikato.ac.nz An IAC column for this compound would consist of a solid support (e.g., sepharose beads) to which specific anti-sporidesmin H antibodies are covalently bound.

The process involves passing a sample extract through the column. The this compound molecules bind to the immobilized antibodies, while other components of the matrix pass through. After a washing step to remove any non-specifically bound substances, the captured this compound is eluted from the column using a solvent that disrupts the antibody-antigen interaction (e.g., a change in pH or ionic strength, or the use of an organic solvent).

IAC is highly effective for sample cleanup and pre-concentration, which can significantly improve the sensitivity and reliability of subsequent analytical methods such as HPLC or LC-MS/MS. The development of an IAC column for this compound would be dependent on the availability of specific antibodies. The capacity of the column, which is the amount of analyte that can be retained, would need to be determined and optimized. Research on sporidesmin A has demonstrated the successful application of IAC for its extraction from biological fluids. waikato.ac.nz

Quantitative Determination in Research Samples (e.g., fungal cultures, biological matrices for mechanistic studies)

The accurate quantification of this compound in various research samples is essential for understanding its production by fungi and for conducting in vitro mechanistic studies. Chromatographic techniques, particularly HPLC and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a robust and widely used technique for the separation and quantification of mycotoxins. For the analysis of this compound in fungal cultures, a reverse-phase HPLC method coupled with a UV detector is often employed. studiesinmycology.org The sample extract is injected into the HPLC system, and the different sporidesmin analogues are separated on a C18 column based on their polarity. The UV detector monitors the eluent at a wavelength where sporidesmins absorb strongly (e.g., 190 nm or 218 nm), and the concentration of this compound is determined by comparing its peak area to a calibration curve generated with a pure standard.

Table 3: Example of HPLC Conditions for Sporidesmin Analysis in Fungal Cultures

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of water, acetonitrile, and methanol |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 190 nm and 218 nm |

| Run Time | 10 minutes |

This table is based on a reported method for the analysis of multiple sporidesmin compounds, including H. studiesinmycology.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of this compound in complex biological matrices, such as cell culture media or lysates from mechanistic studies, LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. nih.govtentamus.comtum.denih.gov This technique couples the separation power of LC with the mass-resolving capabilities of a tandem mass spectrometer.

In an LC-MS/MS method, after chromatographic separation, the analyte is ionized (e.g., by electrospray ionization), and the resulting ions are filtered in the first mass analyzer based on their mass-to-charge ratio (m/z). These precursor ions are then fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity, minimizing interferences from the sample matrix. The development of an LC-MS/MS method for this compound would require the optimization of both the chromatographic separation and the mass spectrometric parameters (e.g., precursor and product ion selection, collision energy). While specific methods for this compound are not widely published, multi-mycotoxin LC-MS/MS methods that include a range of different toxins have been developed and could be adapted for the inclusion of this compound. nih.govtentamus.comtum.denih.gov

The use of these advanced analytical methodologies is crucial for advancing our understanding of this compound. While there is a clear need for more research focused specifically on this analogue, the established methods for other sporidesmins provide a strong foundation for the development of sensitive, specific, and reliable analytical tools for this compound research.

Future Research Directions and Translational Opportunities

Refined Elucidation of Sporidesmin (B73718) H Biosynthetic Pathway

The genomic basis for sporidesmin production has been located in a putative biosynthetic gene cluster (BGC), often referred to as the spd cluster, in P. chartarum. researchgate.netbiorxiv.org This cluster contains the necessary enzymatic machinery to produce the complex ETP scaffold, including a central nonribosomal peptide synthetase (NRPS) and a suite of tailoring enzymes such as cytochrome P450 monooxygenases, methyltransferases, and a putative halogenase. scispace.combiorxiv.org The initial steps of the pathway, forming the diketopiperazine core, are presumed to be analogous to those of other ETP toxins like gliotoxin (B1671588). researchgate.net

However, the precise sequence of enzymatic modifications that leads to the specific chemical structure of sporidesmin H, differentiating it from sporidesmin A and the other eight known analogues, remains speculative. researchgate.netbiorxiv.org Future research must focus on functionally characterizing the individual tailoring enzymes within the spd cluster. A targeted approach using gene disruption (e.g., CRISPR/Cas9-mediated knockout) of specific P450s or methyltransferases, followed by metabolic profiling of the resulting mutant strains, would directly link genes to specific biosynthetic steps. Furthermore, heterologous expression of these enzymes in a clean host chassis could allow for in vitro assays to determine their exact function and substrate specificity, thereby clarifying the final decorative steps that yield this compound.

Identification of Novel Molecular Targets for this compound Activity

The toxicity of ETP compounds is largely attributed to the high reactivity of the disulfide bridge. researchgate.net Two primary mechanisms of action have been proposed: the catalytic generation of reactive oxygen species (ROS) through redox cycling with cellular reducing agents like glutathione (B108866), and the formation of covalent mixed-disulfides with protein cysteine residues, leading to protein inactivation and disruption of cellular signaling. nih.govnih.govacs.org

While these general mechanisms likely apply to this compound, its unique chemical structure may confer a distinct target profile or altered reactivity compared to sporidesmin A. Identifying these specific molecular targets is a critical area for future investigation. Advanced chemical proteomics, utilizing an activity-based protein profiling (ABPP) approach with a tailored this compound chemical probe, could identify direct protein binding partners within the cellular proteome. Comparative transcriptomic and proteomic analyses of cells exposed to this compound versus other analogues could reveal unique downstream pathway perturbations. Such studies would elucidate whether this compound possesses novel bioactivity and could help explain the functional significance of the structural diversity within the sporidesmin family.

Development of Advanced Analytical Techniques for Low-Level Detection

Current analytical methods for sporidesmin detection are optimized for sporidesmin A and include techniques like high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assays (ELISA). nih.govnih.gov While effective for the primary toxin, these methods may lack the required sensitivity and specificity to accurately quantify low-abundance variants like this compound in complex matrices such as pasture samples or biological fluids. nih.gov

Future efforts should focus on developing next-generation analytical platforms. The production of monoclonal antibodies with high specificity for the unique epitopes of this compound could enable the development of highly sensitive immunoassays. Advanced mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS) and ion mobility spectrometry, offer powerful avenues for separating and identifying closely related isomers and quantifying trace-level compounds. mdpi.com Furthermore, the development of novel biosensors, such as those based on fluorescent probes or aptamers, could provide rapid, field-deployable tools for the specific detection of this compound. nih.govwepub.org

| Analytical Technique | Principle | Potential Advantage for this compound Detection |

| Specific Immunoassays (ELISA) | Antigen-antibody binding | High specificity if monoclonal antibodies targeting unique this compound epitopes can be developed. |

| High-Resolution Mass Spectrometry (HRMS) | High-accuracy mass measurement | Enables differentiation of this compound from other analogues and matrix interferences based on precise mass. |

| Ion Mobility Spectrometry-MS | Separation based on ion size and shape | Provides an additional dimension of separation, potentially resolving isomeric or isobaric compounds. |

| Aptamer-Based Biosensors | Specific binding of short nucleic acid sequences | Offers potential for high specificity and development of rapid, field-portable detection systems. |

| Fluorescent Probes | Changes in fluorescence upon binding | Can be engineered for high sensitivity and real-time detection in biological systems. |

Exploration of this compound as a Probe for Specific Biological Pathways

The potent biological activity of the ETP class of molecules suggests their potential use as chemical probes to investigate cellular processes. nih.gov Due to its potentially unique target profile, this compound could be developed into a valuable tool for basic research. If its interactions are more specific than those of broader-acting ETPs like gliotoxin, it could be used to dissect specific signaling pathways with minimal off-target effects.

A key translational opportunity lies in the synthesis of derivatized forms of this compound. For example, incorporating a "clickable" chemical handle (e.g., an alkyne or azide moiety) would create a probe suitable for pull-down experiments to isolate and identify its direct binding partners from cell lysates. Similarly, attaching a fluorescent tag would allow for visualization of its subcellular localization and trafficking. By harnessing its specific biological activity, this compound could be repurposed from a mere toxin to a sophisticated molecular probe for exploring fundamental cell biology.

Strategies for Modulating Fungal Sporidesmin Production in Research Environments

The production of sporidesmin by P. chartarum is highly variable and depends on the fungal strain and specific culture conditions. studiesinmycology.orgmilksa.co.za To obtain sufficient quantities of this compound for detailed study, methods to control and modulate its production in a laboratory setting are required. Currently, research quantities are limited because it is produced as a minor component of the total sporidesmin mixture.

Future research should involve a systematic investigation of culture parameters—including media composition, pH, temperature, aeration, and light exposure—to identify conditions that favor the production of this compound relative to other analogues. studiesinmycology.org A more advanced strategy involves metabolic engineering of the P. chartarum BGC. Overexpression or downregulation of specific tailoring enzymes, guided by the functional characterization work described in section 7.1, could rationally reprogram the pathway to increase the flux towards this compound. For instance, knocking out an enzyme responsible for a final modification step in the sporidesmin A pathway might lead to the accumulation of a precursor, which could be this compound or a direct antecedent. Such strategies will be essential for producing the quantities of this specific compound needed for analytical standard development, molecular target identification, and probe synthesis.

Q & A

How should researchers design longitudinal studies to evaluate sporidesmin H toxicity in ruminants, considering confounding variables like liver disease progression and metabolic adaptations?

Answer: Longitudinal studies should incorporate repeated measures of serum biochemistry (e.g., gamma-glutamyl transferase [GGT], glutamate dehydrogenase, globulin) and correlate these with liver histopathology and production outcomes (e.g., lamb weaning rates, ewe flock efficiency). Stratify subjects into liver disease categories (LDC) based on standardized scoring . Use decision tree models to identify predictive thresholds (e.g., GGT <122 IU/L at 3 months post-exposure) and control for variables like seasonal pasture conditions or genetic susceptibility . Ensure sample collection intervals align with toxin metabolism phases (e.g., early cholestasis vs. chronic fibrosis) .

What methodological approaches resolve contradictions in this compound’s cellular effects, such as apoptosis inhibition in hepatocytes versus cytotoxicity in biliary cells?

Answer: Discrepancies arise from model systems (e.g., tumorigenic vs. non-tumorigenic cells) and toxin concentration gradients. For biliary cells, use primary cultures from sporidesmin-resistant/susceptible animal lines to assess adhesion disruption and BA transporter inhibition . In hepatocytes, combine proteomic analysis (e.g., isotope-based cysteine modification assays) with cell-cycle profiling to differentiate sporidesmin’s anti-proliferative vs. apoptotic effects . Validate findings with in vivo BA flux studies (e.g., UPLC-MS quantification of glycochenodeoxycholic acid in serum) .

How can researchers optimize metabolomic workflows to identify early-stage biomarkers of subclinical this compound toxicity in dairy cattle?

Answer: Prioritize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for untargeted metabolomics of serum, urine, and milk. Focus on bile acids (BAs) and oxidative stress markers (e.g., glutathione derivatives). Collect samples within 48 hours post-dosing to capture transient metabolites before hepatic clearance . Use paired samples from controlled sporidesmin challenges (low-dose vs. untreated cohorts) to isolate toxin-specific changes. Apply multivariate analysis (e.g., PCA or PLS-DA) to reduce noise from inter-individual variability .

What experimental strategies address the paradoxical findings in immunization studies against this compound, where antibody responses exacerbate toxicity in sheep?

Answer: The contradiction stems from antigen presentation differences (e.g., sporidesmin-protein conjugates vs. synthetic analogs like AcDMBA). To avoid immunopathology, focus on non-complement-binding epitopes or mucosal immunity targeting bile duct luminal antigens . Use CRISPR-Cas9-edited Pse. chartarum strains lacking sporidesmin A synthesis to study host-pathogen interactions without toxin interference . Combine ELISAs for sporidesmin metabolites in bile/urine with histopathology to assess immune-mediated toxin sequestration .

How can genomic data on Pse. chartarum sporidesmin biosynthesis clusters guide hypotheses about this compound’s ecological role and structural diversity?

Answer: Annotate the sporidesmin gene cluster (e.g., NRPS/PKS modules) to predict enzymatic steps in this compound synthesis. Compare clusters across sporidesmin-producing and non-producing strains to identify regulatory mutations . Use heterologous expression in Aspergillus systems to test biosynthetic pathways and generate structural analogs. Pair genomic data with pasture metagenomics to track this compound-producing strains in environmental samples .

What statistical frameworks are robust for analyzing non-linear dose-response relationships in this compound toxicity studies?

Answer: Machine learning models (e.g., random forests) effectively handle non-linear interactions between sporidesmin dose, liver enzyme levels, and production outcomes . For dose-response meta-analyses, apply restricted cubic splines or Bayesian hierarchical models to pool data from heterogeneous studies (e.g., natural outbreaks vs. artificial dosing) . Validate models using cross-sectional datasets with standardized LDC classifications .